Undecan-2-YL octanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

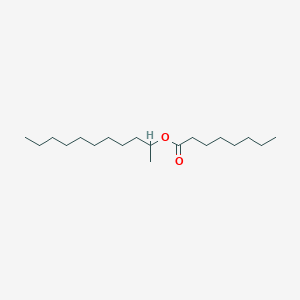

Undecan-2-YL octanoate is an organic ester compound with the molecular formula C19H38O2 It is formed by the esterification of undecan-2-ol and octanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Undecan-2-YL octanoate typically involves the esterification reaction between undecan-2-ol and octanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond. The reaction can be represented as follows:

Undecan-2-ol+Octanoic acidAcid catalystUndecan-2-YL octanoate+Water

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous esterification processes using large-scale reactors. The reaction conditions are optimized to achieve high yields and purity of the product. The use of advanced separation techniques, such as distillation and crystallization, ensures the removal of impurities and unreacted starting materials.

Chemical Reactions Analysis

Hydrolysis

Esters like undecan-2-yl octanoate undergo hydrolysis under acidic or basic conditions to produce the corresponding alcohol and carboxylic acid.

2.1.1 Acid-Catalyzed Hydrolysis

In acidic conditions (e.g., H₂SO₄), the ester is protonated, leading to nucleophilic attack by water. This reaction typically follows first-order kinetics and is reversible.

2.1.2 Base-Catalyzed Hydrolysis (Saponification)

Under basic conditions (e.g., NaOH), hydroxide ions deprotonate the ester carbonyl oxygen, facilitating nucleophilic attack. The reaction yields undecan-2-ol and sodium octanoate.

Reaction Conditions and Yields

While specific data for this compound is limited, analogous esters (e.g., methyl laurate) show hydrolysis yields of 70–90% under optimized conditions .

Transesterification

Transesterification involves the exchange of the ester’s alcohol or acid moiety with another alcohol or carboxylic acid. For this compound, this could involve reacting with methanol to produce methyl octanoate and undecan-2-ol.

2.2.1 Reagents and Catalysts

Common catalysts include Bronsted acids (e.g., H₂SO₄) or Lewis acids (e.g., BF₃·Et₂O). For example, BF₃·Et₂O has been used in peracetalization reactions with 74% yield .

Example Table: Transesterification Conditions

| Reaction Parameter | Value/Example |

|---|---|

| Catalyst | H₂SO₄, BF₃·Et₂O |

| Solvent | CH₂Cl₂, MeOH |

| Temperature | 20–100°C |

| Yield | 60–90% |

Esterification

The reverse reaction of hydrolysis, esterification involves the combination of undecan-2-ol and octanoic acid in the presence of an acid catalyst. This reaction is equilibrium-driven and may require azeotropic removal of water.

Oxidative Reactions

Esters can undergo oxidation at the carbonyl group or α-carbon positions. For this compound, oxidation may lead to ketones or carboxylic acids, depending on the reagent (e.g., KMnO₄, CrO₃).

Chromatographic Analysis

This compound can be analyzed using gas chromatography (GC) or high-performance liquid chromatography (HPLC). For example, undecane derivatives in bleed air samples have been quantified using GC with flame ionization detection .

Table: Chromatographic Parameters

| Parameter | Value/Example |

|---|---|

| Column Type | DB-5, DB-WAX |

| Temperature Ramp | 50–250°C |

| Detection Method | FID, MS |

Materials Science

Esters like this compound are used in plastics, lubricants, and adhesives due to their hydrophobic properties and thermal stability.

Future Research Directions

-

Catalytic Efficiency : Optimization of transesterification catalysts (e.g., heterogeneous catalysts like A35 ) for this compound.

-

Stability Studies : Investigation of thermal and oxidative stability under varying conditions.

-

Sustainability : Development of green solvents (e.g., replacing CH₂Cl₂ with ethanol ) for ester reactions.

Scientific Research Applications

Undecan-2-YL octanoate has several scientific research applications, including:

Chemistry: It is used as a model compound in esterification and transesterification studies.

Biology: It is studied for its potential biological activities and interactions with enzymes.

Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.

Industry: It is used in the formulation of fragrances, flavors, and other industrial products.

Mechanism of Action

The mechanism of action of Undecan-2-YL octanoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release undecan-2-ol and octanoic acid, which may exert biological effects. The compound may also interact with enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Undecan-2-one: A ketone with similar carbon chain length but different functional group.

Octanoic acid: A carboxylic acid that is a precursor in the synthesis of Undecan-2-YL octanoate.

Undecan-2-ol: An alcohol that is also a precursor in the synthesis of this compound.

Uniqueness

This compound is unique due to its ester functional group, which imparts distinct chemical properties and reactivity compared to its precursors and other similar compounds

Properties

CAS No. |

55193-76-5 |

|---|---|

Molecular Formula |

C19H38O2 |

Molecular Weight |

298.5 g/mol |

IUPAC Name |

undecan-2-yl octanoate |

InChI |

InChI=1S/C19H38O2/c1-4-6-8-10-11-13-14-16-18(3)21-19(20)17-15-12-9-7-5-2/h18H,4-17H2,1-3H3 |

InChI Key |

UETVVEXHNUTOAQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(C)OC(=O)CCCCCCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.